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Compound of Interest

Compound Name: D-Altritol

Cat. No.: B119570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of D-Altritol nucleoside

phosphoramidites, essential building blocks for the creation of altritol-modified oligonucleotides.

These modified nucleic acids are of significant interest in drug development and various

research applications due to their unique structural and biological properties. The protocols

outlined below are based on optimized and established methodologies.[1]

Introduction
D-Altritol nucleic acids (ANA) are a class of hexitol nucleic acids (HNA) where the natural

furanose sugar is replaced by a six-membered altritol ring. This modification confers unique

conformational properties and can enhance the stability and binding affinity of oligonucleotides,

making them promising candidates for therapeutic and diagnostic applications. The key to

synthesizing these modified oligonucleotides lies in the efficient preparation of their

phosphoramidite monomers.

The general synthetic strategy involves the nucleophilic opening of a protected D-allitol epoxide

with various nucleobases, followed by protection of the free hydroxyl group and subsequent

phosphitylation to yield the desired phosphoramidite building blocks.
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The synthesis of D-Altritol nucleoside phosphoramidites for adenine (aA), guanine (aG),

cytosine (aC), and uracil (aU) initiates from the common precursor, 1,5:2,3-dianhydro-4,6-O-

benzylidene-D-allitol. The overall workflow is depicted below.
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Caption: General workflow for the synthesis of D-Altritol nucleoside phosphoramidites.

Experimental Protocols
The following are detailed protocols for the synthesis of the four key D-Altritol nucleoside

phosphoramidites.

Protocol 1: Synthesis of D-Altritol Uracil and Adenine
Nucleosides
This protocol describes the nucleophilic opening of the starting epoxide with uracil and

adenine.

Materials:

1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol

Uracil or Adenine

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Anhydrous N,N-Dimethylformamide (DMF)

Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:
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To a solution of uracil or adenine in anhydrous DMF, add DBU and stir at room temperature

until a clear solution is obtained.

Add a solution of 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol in anhydrous DMF.

Heat the reaction mixture at the appropriate temperature (refer to Table 1) and monitor the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and evaporate the solvent

under reduced pressure.

Purify the crude product by silica gel column chromatography to yield the corresponding D-
altritol nucleoside.

Protocol 2: Synthesis of D-Altritol Guanine Nucleoside
The synthesis of the guanine analogue involves the use of 2-amino-6-chloropurine followed by

conversion to guanine.

Materials:

1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol

2-Amino-6-chloropurine

Potassium Carbonate (K2CO3)

18-crown-6

Anhydrous Acetonitrile

Sodium hydrosulfide (NaSH) or a similar reagent for conversion to guanine.

Procedure:

To a suspension of 2-amino-6-chloropurine and K2CO3 in anhydrous acetonitrile, add 18-

crown-6.

Add a solution of 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol in anhydrous acetonitrile.
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Reflux the mixture and monitor the reaction by TLC.

After completion, filter the reaction mixture and evaporate the solvent.

Purify the intermediate by silica gel column chromatography.

Convert the 6-chloro-purine derivative to the guanine analogue using an appropriate

nucleophile (e.g., NaSH followed by workup).

Protocol 3: Synthesis of D-Altritol Cytosine Nucleoside
The cytosine nucleoside is typically synthesized from the corresponding uracil derivative.

Materials:

D-Altritol uracil nucleoside (from Protocol 1)

1,2,4-Triazole

Phosphorus oxychloride (POCl3)

Triethylamine

Aqueous Ammonia

Procedure:

Treat the D-altritol uracil nucleoside with a mixture of 1,2,4-triazole, POCl3, and

triethylamine.

After the reaction is complete (monitored by TLC), quench the reaction and work up the

mixture.

Treat the resulting intermediate with aqueous ammonia to yield the D-altritol cytosine

nucleoside.

Purify the product by silica gel column chromatography.
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Protocol 4: Protection and Phosphitylation of D-Altritol
Nucleosides
This protocol describes the final steps to generate the phosphoramidite building blocks.

Materials:

Protected D-Altritol nucleoside (A, G, C, or U)

Benzoic anhydride (for 3'-O-benzoylation)

4-Dimethylaminopyridine (DMAP)

Pyridine

Reagents for debenzoylation (if necessary)

4,4'-Dimethoxytrityl chloride (DMTr-Cl)

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

N,N-Diisopropylethylamine (DIPEA)

Anhydrous Dichloromethane (DCM)

Procedure:

3'-O-Benzoylation: Dissolve the D-altritol nucleoside in pyridine, add benzoic anhydride and

DMAP. Stir at room temperature until the reaction is complete. Purify the product.

Debenzylidenation: Remove the benzylidene protecting group under appropriate acidic

conditions.

5'-O-Tritylation: Dissolve the debenzylidenated nucleoside in pyridine and add DMTr-Cl. Stir

at room temperature and monitor by TLC. Purify the 5'-O-DMTr protected nucleoside.

Phosphitylation: Dissolve the 5'-O-DMTr protected nucleoside in anhydrous DCM. Add

DIPEA followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir at room
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temperature under an inert atmosphere. Monitor the reaction by TLC and ³¹P NMR.

Upon completion, quench the reaction and purify the crude phosphoramidite by silica gel

column chromatography using a solvent system containing a small percentage of

triethylamine to prevent hydrolysis.[2]

Data Presentation
The following tables summarize the expected yields and characterization data for the key

intermediates and final phosphoramidite products.

Table 1: Synthesis of Protected D-Altritol Nucleosides

Nucleobase
Reaction Conditions for
Ring Opening

Yield (%)

Uracil DBU, DMF, 120°C 75-85

Adenine DBU, DMF, 100°C 65-75

2-Amino-6-chloropurine
K2CO3, 18-crown-6, MeCN,

reflux
70-80

Cytosine (from Uracil)
1,2,4-Triazole, POCl3,

NH3(aq)
60-70

Table 2: Characterization of D-Altritol Nucleoside Phosphoramidites

Phosphoramidite Molecular Formula
Calculated Mass
(m/z)

³¹P NMR (δ, ppm)

aA-Phosphoramidite C₅₂H₅₈N₇O₈P 947.4 ~149.5, ~149.2

aG-Phosphoramidite C₅₂H₅₈N₇O₉P 963.4 ~149.3, ~149.0

aC-Phosphoramidite C₅₁H₅₉N₅O₉P 924.4 ~149.6, ~149.3

aU-Phosphoramidite C₅₀H₅₈N₄O₁₀P 913.4 ~149.7, ~149.4
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Note: ³¹P NMR spectra of phosphoramidites typically show two distinct signals corresponding to

the two diastereomers at the chiral phosphorus center.[2][3]

Signaling Pathways and Experimental Workflows
The following diagram illustrates the key decision points in the synthesis based on the target

nucleobase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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